molecular formula C7H13NO3 B1359775 5-Methyl-5-nitrohexan-2-one CAS No. 4604-49-3

5-Methyl-5-nitrohexan-2-one

Cat. No. B1359775
CAS RN: 4604-49-3
M. Wt: 159.18 g/mol
InChI Key: QWHNMIXUSPUHGO-UHFFFAOYSA-N
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Description

5-Methyl-5-nitrohexan-2-one is a chemical compound with the molecular formula C7H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 5-Methyl-5-nitrohexan-2-one involves several steps. The nitro ketone is readily accessible by base-induced addition of 2-nitropropane to but-3-en-2one . The strategy to convert the nitro group into the nitroso functionality involves reduction to the hydroxylamine derivative and subsequent oxidation to the nitroso group .


Molecular Structure Analysis

The molecule contains a total of 24 atoms; 13 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It contains a total of 23 bonds; 10 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 ketone (aliphatic), and 1 nitro group (aliphatic) .


Chemical Reactions Analysis

The conversion of 5-methyl-5-nitrohexan-2-one into 5-methyl-5-nitrosohexan-2-one has been reported in the context of a study of the mass spectral fragmentation mechanism of the nitroso ketone dimer . The reaction conditions involve the use of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo .


Physical And Chemical Properties Analysis

The molecular weight of 5-Methyl-5-nitrohexan-2-one is 159.18300 . The density is 1.033g/cm3 . The boiling point is 248ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Transformations

5-Methyl-5-nitrohexan-2-one has been a subject of interest in various chemical synthesis and transformation studies. Rettenbacher and Schantl (2001) reexamined the conversion of 5-methyl-5-nitrohexan-2-one into 5-methyl-5-nitrosohexan-2-one, providing detailed experimental data including physical and NMR data with signal assignments (Rettenbacher & Schantl, 2001). This highlights the compound's role in organic synthesis, particularly in the formation of nitroso compounds.

Reaction with Formaldehyde and Amines

The reactivity of 5-nitropentan-2-one, a related compound, with methylamine and formaldehyde has been studied by Shakirov et al. (2005). They observed that it reacts according to the Mannich reaction pattern to produce substituted pyrimidinylcarbonyl compounds (Shakirov et al., 2005). This demonstrates the potential use of 5-Methyl-5-nitrohexan-2-one in generating complex organic structures.

Potential in Energetic Materials

Research on nitro compounds, including those structurally similar to 5-Methyl-5-nitrohexan-2-one, has also extended into the field of energetic materials. Klapötke et al. (2009) synthesized various nitrotetrazoles starting from amino-substituted tetrazoles and evaluated their performance as secondary explosives, highlighting the potential of nitro compounds in energetic material applications (Klapötke, Sabaté, & Stierstorfer, 2009).

Molecular Rearrangement Studies

A theoretical and experimental study by Eckert et al. (1999) on the molecular rearrangement of 5-methyl-4-nitrobenzofuroxan, a compound with some structural similarity to 5-Methyl-5-nitrohexan-2-one, provides insight into the reactivity and stability of nitro-substituted compounds. This research can be extrapolated to understand the behavior of 5-Methyl-5-nitrohexan-2-one in various chemical environments (Eckert, Rauhut, Katritzky, & Steel, 1999).

Safety And Hazards

5-Methyl-5-nitrohexan-2-one may cause an allergic skin reaction and serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

5-methyl-5-nitrohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(9)4-5-7(2,3)8(10)11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHNMIXUSPUHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C)(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196698
Record name 5-Methyl-5-nitrohexan-2-one
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-nitrohexan-2-one

CAS RN

4604-49-3
Record name 5-Methyl-5-nitro-2-hexanone
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Record name 5-Methyl-5-nitrohexan-2-one
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Record name 5-Methyl-5-nitrohexan-2-one
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Record name 5-methyl-5-nitrohexan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
KN Singh, RS Raghuvanshi, M Singh - 2007 - nopr.niscpr.res.in
… acceptors namely p-hydroxybenzylideneacetone 2b, p-chlorobenzylideneacetone 2c and p-nitro-benzylideneacetone 2d afforded 4-(4-hydroxyphenyl)-5-methyl-5-nitrohexan-2-one 3e, …
Number of citations: 0 nopr.niscpr.res.in
A Earla, ED Walter, R Braslau - Free radical research, 2019 - Taylor & Francis
… To a stirred mixture of 1,1,1-trifluoro-5-methyl-5-nitrohexan-2-one 16a (2.761 g, 12.95 mmol) and zinc (2.424 g, 38.87 mmol) in 70 mL of ethanol, acetic acid (4.5 mL, 78 mmol) was …
Number of citations: 5 www.tandfonline.com
N Halland, RG Hazell… - The Journal of Organic …, 2002 - ACS Publications
… 4-Isopropyl-5-methyl-5-nitrohexan-2-one (3q) was purified by FC using Et 2 O/pentane and isolated as a colorless oil. Enantiomers were separated by GC using a Chirasil Dex-CB …
Number of citations: 336 pubs.acs.org
E Lunt - Nitro Compounds, 1964 - Elsevier
… In fact, using 3 or 4 moles of methyl magnesium iodide with 5-methyl-5-nitrohexan-2-one we obtained a fair yield of the N-methylhydroxyl19 GDBuckley, / . Chem. Soc. …
Number of citations: 2 www.sciencedirect.com
Y Zhou, Q Liu, Y Gong - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
A series of stable C1-symmetric chiral diamines (2a–2l) were conveniently synthesized by condensing exo-(−)-bornylamine or (+)-(1S,2S,5R)-menthylamine with various commercially …
Number of citations: 27 pubs.rsc.org
K Grela, L Konopski - Tetrahedron, 2010 - Elsevier
… A solution of 5-methyl-5-nitrohexan-2-one (1c, 795 mg, 5 mmol) in diethyl ether (5 mL) was added dropwise with stirring to a flask containing Al(Hg) freshly prepared from aluminium foil …
Number of citations: 6 www.sciencedirect.com
NR Easton, FG Henderson, WJ McMurray… - Journal of Medicinal …, 1966 - ACS Publications
A number of cyclic hindered amines substituted on the-carbon with ethynyl and vinyl groups have been pre-pared by the addition of Grignard reagents to ternary iminium salts including: …
Number of citations: 6 pubs.acs.org
DSC Black, AB Boscacci - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… 5-Methyl-5-nitrohexan-2-one (4), bp 82-83Oi0.5 mm (lk4 123-125"/10 mm), was prepared according to the method of Shechter and coworker^.^ Methyl nitrite and hydrogen chloride …
Number of citations: 5 www.publish.csiro.au
XT Guo, J Shen, F Sha, XY Wu - Synthesis, 2015 - thieme-connect.com
A highly enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones was developed. In the presence of a chiral primary amine–thiourea catalyst based on …
Number of citations: 27 www.thieme-connect.com
NR Cameron, AJ Reid, P Span, SAF Bon… - Macromolecular …, 2000 - Wiley Online Library
… 5-Methyl-5-nitrohexan-2-one (1) and 2,5,5-trimethyl-1-pyrroline-1-oxide (2) were prepared according to literature procedures.[40, 41] Analytical data[40–42] were in good agreement …
Number of citations: 20 onlinelibrary.wiley.com

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